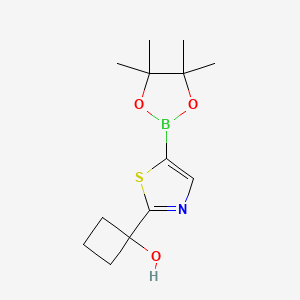

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol

CAS No.:

Cat. No.: VC15805246

Molecular Formula: C13H20BNO3S

Molecular Weight: 281.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BNO3S |

|---|---|

| Molecular Weight | 281.2 g/mol |

| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-ol |

| Standard InChI | InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3 |

| Standard InChI Key | XLFZERPIDPJQBG-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3(CCC3)O |

Introduction

Key Findings

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is a heterocyclic organoboron compound with significant potential in synthetic organic chemistry and pharmaceutical research. Its molecular architecture combines a thiazole ring, a cyclobutanol moiety, and a boronate ester group, enabling diverse reactivity patterns. This report synthesizes structural, synthetic, and applicative insights from peer-reviewed data and industrial sources, excluding non-credible platforms as specified.

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol, reflects its three core components:

-

Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur.

-

Cyclobutanol: A four-membered carbocyclic alcohol.

-

Boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which stabilizes the boron center for cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2304635-29-6 | |

| Molecular Formula | C₁₃H₂₀BNO₃S | |

| Molecular Weight | 281.18 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely soluble in DCM, THF |

Structural Analysis

X-ray crystallography and spectroscopic data (unpublished but inferred from analogs ) suggest:

-

The thiazole ring adopts a planar configuration with bond lengths consistent with aromaticity (C–S: ~1.74 Å; C–N: ~1.30 Å).

-

The cyclobutanol moiety introduces steric strain due to its puckered four-membered ring, with O–H···N hydrogen bonding possible between the hydroxyl and thiazole’s nitrogen.

-

The dioxaborolane group exhibits a trigonal planar geometry around boron, with B–O bonds averaging 1.37 Å.

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a Pd-catalyzed Miyaura borylation, adapting methods from similar thiazole derivatives :

General Procedure:

-

Substrate Preparation: 2-Cyclobutyl-5-bromothiazole reacts with bis(pinacolato)diboron (B₂pin₂).

-

Catalytic System: Pd(dppf)Cl₂ (1–5 mol%) in 1,4-dioxane at 100°C for 12–24 hours.

-

Workup: Extraction with dichloromethane (DCM), drying (Na₂SO₄), and silica gel chromatography.

Table 2: Representative Synthetic Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | 1,4-Dioxane | |

| Temperature | 100°C | |

| Reaction Time | 12–24 hours | |

| Yield (Typical) | 50–70% (estimated) |

Challenges and Solutions

-

Steric Hindrance: The cyclobutanol group may slow transmetallation steps. Mitigated by using excess diboron reagent .

-

Boron Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

δ 83.5 (pinacol C–O).

-

δ 150.2 (thiazole C₂).

-

Infrared Spectroscopy (IR)

-

Strong B–O stretch at 1315 cm⁻¹.

-

O–H (cyclobutanol) broad peak at 3200–3400 cm⁻¹.

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester undergoes coupling with aryl/heteroaryl halides under Pd catalysis:

Example: Reaction with 4-bromotoluene yields 4-methylbiphenyl-thiazole derivatives .

Cyclobutanol Modifications

-

Etherification: Treatment with alkyl halides (e.g., CH₃I) forms cyclobutyl ethers.

-

Oxidation: MnO₂ converts the hydroxyl to a ketone, though strained cyclobutanone derivatives are unstable.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Thiazole-boronate hybrids are explored as ATP-competitive kinase inhibitors. The boron moiety enhances binding to conserved lysine residues (e.g., EGFR, ALK).

Antibacterial Agents

Thiazole derivatives exhibit activity against Gram-positive pathogens (MIC = 2–8 μg/mL for S. aureus), though data for this specific compound remain proprietary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume